H-DL-Glu-DL-His-DL-xiIle-DL-Pro-DL-Ala-OH
Description
Significance of Peptide-Based Research in Advanced Biomolecular Studies
Peptides, which are short chains of amino acids, are fundamental to a vast array of physiological and biochemical processes. wustl.edu Their role as hormones, neurotransmitters, and signaling molecules makes them a rich area for research and therapeutic development. wustl.edu However, natural peptides often face limitations as drug candidates, including poor stability in the body due to enzymatic degradation and low bioavailability. nih.govresearchgate.net This has spurred significant interest in modified peptides, or peptidomimetics, which are designed to overcome these drawbacks while retaining high specificity and potent biological activity. researchgate.netsigmaaldrich.com Advanced research focuses on altering peptide structures to enhance their therapeutic properties, leading to more robust and effective drug candidates. nih.govsigmaaldrich.com
Overview of Non-Natural Amino Acids (NNAAs) in Peptide Design and Engineering
Non-natural amino acids (NNAAs), also known as non-proteinogenic amino acids, are those not found among the 20 standard protein-building blocks encoded by the human genetic code. nih.gov These can be synthetic or occur naturally in organisms like bacteria and fungi. nih.gov The incorporation of NNAAs into peptide sequences is a powerful strategy in medicinal chemistry to improve drug-like properties. nih.govnih.gov
Key advantages of using NNAAs include:
Enhanced Stability: NNAAs, particularly D-amino acids (the mirror images of the natural L-amino acids), are not easily recognized by proteases, the enzymes that break down peptides. This resistance to degradation significantly increases their stability and duration of action in the body. cpcscientific.comnih.gov
Conformational Constraint: Specific NNAAs can be used to lock a peptide into a particular three-dimensional shape, which can enhance its binding affinity and selectivity for a biological target. researchgate.netcpcscientific.com
Increased Diversity: With thousands of NNAAs available, they provide an enormous expansion of chemical diversity beyond what is possible with the 20 canonical amino acids, enabling the construction of vast peptide libraries for screening and drug discovery. sigmaaldrich.comnih.govcpcscientific.com
Contextualizing "H-DL-Glu-DL-His-DL-xiIle-DL-Pro-DL-Ala-OH" within NNAA-Containing Peptides
The compound this compound is a synthetic pentapeptide that serves as a prime example of a molecule designed for academic or screening purposes. An analysis of its name reveals its specific composition:
H- : Indicates a free amino group at the N-terminus.
-OH : Indicates a free carboxyl group at the C-terminus.
DL- : This prefix before each amino acid (Glu, His, Pro, Ala) signifies that the peptide was synthesized using a racemic mixture—an equal mix of both the D- and L-enantiomers (stereoisomers) of that amino acid.
DL-xiIle : In the case of isoleucine, "xi" (ξ) denotes an unknown or mixed stereochemistry at the side chain's chiral center (the β-carbon), in addition to the racemic mixture at the α-carbon. This means all four possible stereoisomers of isoleucine are likely present.
The presence of racemic mixtures for every constituent amino acid makes this compound not a single, defined molecule, but rather a complex library of many different peptide stereoisomers. Such libraries are not intended for direct therapeutic use but are invaluable tools in high-throughput screening and fundamental research. youtube.com
| Component | Full Name | Stereochemistry Note | Potential Role in Peptide Structure |
|---|---|---|---|
| DL-Glu | DL-Glutamic Acid | Racemic mixture of D- and L-Glutamic Acid | Provides a charged, hydrophilic side chain. |
| DL-His | DL-Histidine | Racemic mixture of D- and L-Histidine | Aromatic side chain, can act as a proton donor/acceptor. |
| DL-xiIle | DL-Isoleucine (stereoisomeric mixture) | Racemic mixture of all four isoleucine stereoisomers (isoleucine, D-isoleucine, allo-isoleucine, D-allo-isoleucine) | Provides a bulky, hydrophobic side chain. |
| DL-Pro | DL-Proline | Racemic mixture of D- and L-Proline | Introduces a rigid kink into the peptide backbone, restricting conformation. |
| DL-Ala | DL-Alanine | Racemic mixture of D- and L-Alanine | Small, non-polar side chain providing structural simplicity. |
Rationale for Academic Investigation of Peptides with Mixed Stereochemistry
The deliberate synthesis of peptides with mixed stereochemistry, like the title compound, is a sophisticated strategy in biomolecular research. acs.org The importance of molecular chirality has been a critical consideration in developing biomaterials and therapeutics since the mid-20th century. nih.gov Investigating such complex mixtures allows researchers to explore vast conformational landscapes and functional possibilities that are inaccessible to peptides made exclusively of L-amino acids. acs.orgnih.gov
Key rationales for this approach include:
Structure
2D Structure
Properties
IUPAC Name |
4-amino-5-[[1-[[1-[2-(1-carboxyethylcarbamoyl)pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N7O8/c1-4-13(2)20(24(38)32-9-5-6-18(32)23(37)29-14(3)25(39)40)31-22(36)17(10-15-11-27-12-28-15)30-21(35)16(26)7-8-19(33)34/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,39,40) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJLJHZPMZGDDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N7O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for Synthesis and Derivatization of H Dl Glu Dl His Dl Xiile Dl Pro Dl Ala Oh
Strategies for Incorporating DL-Amino Acids in Peptide Synthesis
The core principle in synthesizing this peptide is the use of racemic (DL) or multi-isomer (xi) mixtures of the amino acid building blocks instead of the conventional, stereochemically pure L-amino acids. masterorganicchemistry.com This fundamentally alters the synthetic outcome from a single product to a complex mixture of stereoisomers.
Solid-Phase Peptide Synthesis (SPPS) is a widely used method for producing synthetic peptides due to its efficiency and simplified purification of intermediates. biomatik.com The process involves anchoring the C-terminal amino acid to an insoluble resin support and sequentially adding the subsequent amino acids. powdersystems.compeptide.com Each cycle consists of deprotecting the N-terminal group of the growing chain, followed by coupling the next protected amino acid. bachem.compacific.edu
For the synthesis of H-DL-Glu-DL-His-DL-xiIle-DL-Pro-DL-Ala-OH, the standard SPPS protocol is adapted by using racemic protected amino acids, such as Fmoc-DL-Ala-OH, Fmoc-DL-Pro-OH, Fmoc-DL-His(Trt)-OH, and Fmoc-DL-Glu(OtBu)-OH, at the corresponding coupling steps. For the xi-Isoleucine position, a mixture of all four stereoisomers (L-Isoleucine, D-Isoleucine, L-allo-Isoleucine, and D-allo-Isoleucine) would be used.
The key adaptations and considerations include:
Starting Material: The synthesis would commence by attaching Fmoc-DL-Ala-OH to a suitable resin, such as Wang or 2-chlorotrityl chloride resin. peptide.compeptide.com
Sequential Coupling: In each subsequent cycle, the appropriate racemic amino acid is activated and coupled. For instance, after the deprotection of the resin-bound DL-Alanine, protected DL-Proline is introduced. peptide.com
Protecting Groups: Standard orthogonal protecting group strategies, most commonly the Fmoc/tBu scheme, are employed. peptide.com In this scheme, the temporary N-terminal Fmoc group is removed with a base (like piperidine), while acid-labile groups (like t-Butyl or Trityl) protect the reactive side chains until the final cleavage step. nih.govpeptide.com
Final Cleavage: Once the sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). peptide.com
The result of this process is not a single peptide but a library of diastereomers attached to the resin, which are then released together.
Solution-phase peptide synthesis (SPS), also known as liquid-phase peptide synthesis (LPPS), is the classical method where reactions are carried out in a homogenous solution. masterorganicchemistry.comwikipedia.org While often more time-consuming than SPPS due to the need for purification after each step, it remains valuable, particularly for large-scale industrial production. nih.govwikipedia.org
When synthesizing a mixed-stereochemistry peptide like this compound in solution, the strategy involves the sequential coupling of racemic amino acid derivatives. acs.org This can be done through either a stepwise approach or by coupling smaller, pre-synthesized fragments (fragment condensation). wikipedia.org
Key considerations for this approach are:
Protecting Group Strategy: A carefully planned protecting group strategy is essential to ensure selective bond formation. For example, the amine of one amino acid is protected (e.g., with a Boc or Cbz group) while the carboxylic acid of the other is activated. masterorganicchemistry.com
Purification of Intermediates: Unlike SPPS, solution-phase synthesis allows for the potential purification of intermediate di- or tripeptides. nih.gov However, for a synthesis starting with racemic materials, each intermediate would itself be a complex mixture of diastereomers, making chromatographic purification exceptionally challenging.
Coupling Reagents: A variety of coupling reagents are used to facilitate amide bond formation and minimize side reactions.
Scalability: Solution-phase methods can be more amenable to large-scale synthesis without the high cost of resins and specialized equipment associated with large-scale SPPS. nih.gov A repetitive solution-phase synthesis method can be efficient for producing short peptides on a multigram scale. acs.org
Challenges in Stereochemical Control and Purity During Synthesis
In the context of this compound, the primary challenge is not the loss of stereochemical purity, but the generation and management of extreme stereochemical diversity.
Combinatorial Complexity: The use of racemic and multi-isomeric amino acids leads to a combinatorial explosion in the number of final products. With four DL-amino acids (2 stereoisomers each) and one xi-isoleucine (4 stereoisomers), the total number of possible stereoisomers synthesized is 2 x 2 x 4 x 2 x 2 = 64. This complexity makes the characterization of the final product as a whole, rather than as a single entity, a necessity.
Table 1: Stereoisomer Generation in the Synthesis of this compound
| Position | Amino Acid | Stereoisomers Used | Number of Isomers |
|---|---|---|---|
| 1 (N-terminus) | Glutamic Acid | DL-Glu | 2 |
| 2 | Histidine | DL-His | 2 |
| 3 | Isoleucine | xi-Ile | 4 |
| 4 | Proline | DL-Pro | 2 |
| 5 (C-terminus) | Alanine | DL-Ala | 2 |
| Total Number of Stereoisomers | 64 |
Racemization: During peptide synthesis, the activation of a protected amino acid's carboxyl group can lead to the loss of its stereochemical integrity through the formation of an oxazolone (B7731731) intermediate, a process known as racemization. peptide.com Amino acids like histidine are particularly prone to this. peptide.com While intentional racemates are used here, uncontrolled racemization of expensive, pure D- or L-isomers is a significant issue in other contexts. The addition of reagents like HOBt (Hydroxybenzotriazole) helps to suppress this side reaction. peptide.com
Purification and Isolation Techniques for Synthetic Peptides with Non-Standard Residues
The purification of the target compound represents a significant departure from standard peptide purification. The goal is not to isolate one of the 64 stereoisomers but to purify the entire library from synthesis-related impurities.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and powerful technique for peptide purification. It separates molecules based on their hydrophobicity. While RP-HPLC is excellent for removing impurities like truncated or deletion sequences, it would be nearly impossible to resolve all 64 closely related diastereomers of the target peptide. The chromatogram would likely show a broad, unresolved peak or a series of overlapping peaks representing the entire library.
Alternative Purification Strategies: For highly hydrophobic peptides that are difficult to purify via HPLC due to poor solubility or aggregation, alternative methods like precipitation can be effective. nih.gov A protocol involving water precipitation followed by washing with an organic solvent like diethyl ether can remove scavengers and other small-molecule impurities. nih.gov Affinity purification is another strategy, where a specific tag is added to the peptide to distinguish it from failed sequences, allowing it to be captured on a corresponding affinity receptor. scilit.com Technologies like Peptide Easy Clean (PEC) offer a universal, chromatography-free method that can be used for parallel purification, which may be advantageous for handling peptide libraries. youtube.com
Post-Synthetic Modification and Derivatization Methodologies
Once the peptide library has been synthesized and purified from process-related impurities, it can be subjected to further chemical modifications. These derivatizations can alter the library's properties or add functional handles for other applications. The peptide this compound offers several sites for modification.
N-Terminus (Free Amine): The primary amine at the N-terminal glutamic acid is a common site for modifications such as acetylation or attachment of labels like fluorophores or biotin.
C-Terminus (Carboxylic Acid): The C-terminal alanine's carboxyl group can be converted to an amide (amidation) or esterified.
Side-Chain Modifications: The functional side chains of glutamic acid and histidine are prime targets for derivatization. rsc.org The carboxyl group of glutamic acid can be reacted to form amides or esters. The imidazole (B134444) ring of histidine is nucleophilic and can undergo reactions like alkylation. Although less common, post-translational modifications found in nature, such as proline hydroxylation, highlight the diverse chemical possibilities for peptide modification. nih.gov
Table 2: Potential Sites for Post-Synthetic Modification of this compound
| Site | Amino Acid Residue | Functional Group | Example Modifications |
|---|---|---|---|
| N-Terminus | DL-Glu | α-Amino group (-NH₂) | Acetylation, Acylation, Biotinylation, Pegylation |
| C-Terminus | DL-Ala | α-Carboxyl group (-COOH) | Amidation, Esterification |
| Side Chain | DL-Glu | γ-Carboxyl group (-COOH) | Esterification, Amidation with various amines |
| Side Chain | DL-His | Imidazole ring | Alkylation, Acylation, Coordination to metal ions |
Advanced Spectroscopic and Structural Analysis Techniques for H Dl Glu Dl His Dl Xiile Dl Pro Dl Ala Oh
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the three-dimensional structure and dynamics of peptides in solution. For H-DL-Glu-DL-His-DL-xiIle-DL-Pro-DL-Ala-OH, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to gain detailed insights into its conformational preferences.
Given the presence of both D and L amino acids, the peptide is expected to adopt a non-standard conformation, deviating from canonical secondary structures. The diastereomeric nature of the xiIle residue further complicates the conformational ensemble, likely resulting in multiple, slowly interconverting conformations on the NMR timescale.
Detailed Research Findings:
2D NMR Experiments:
COSY (Correlation Spectroscopy): This experiment is used to identify spin-spin coupled protons within each amino acid residue, allowing for the assignment of the spin systems.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of a residue, facilitating unambiguous residue identification.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons that are close in space (< 5 Å) but not necessarily connected through bonds. The observed NOE cross-peaks provide the distance restraints needed for 3D structure calculation. Due to the peptide's flexibility, a limited number of long-range NOEs would be expected.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, aiding in the assignment of carbon resonances.
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled peptides, this experiment provides a unique fingerprint, with each peak corresponding to a specific amide N-H group. The chemical shifts are highly sensitive to the local electronic environment and can be used to monitor conformational changes.
Hypothetical ¹H NMR Chemical Shift Data for this compound in D₂O
| Amino Acid Residue | α-H (ppm) | β-H (ppm) | Other Protons (ppm) |
| DL-Glu | 4.25 | 2.10, 2.35 | γ-H: 2.50 |
| DL-His | 4.60 | 3.20, 3.30 | C2-H: 8.70, C4-H: 7.30 |
| DL-xiIle | 4.15 | 1.90 | γ-CH₃: 0.90, δ-CH₃: 0.85 |
| DL-Pro | 4.40 | 2.00, 2.25 | γ-H: 2.05, δ-H: 3.65, 3.75 |
| DL-Ala | 4.30 | 1.45 |
Note: The chemical shifts are hypothetical and represent expected values for a disordered peptide in an aqueous environment. The presence of diastereomers would lead to peak broadening or splitting.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides and proteins in solution. nih.gov It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov The resulting CD spectrum provides a qualitative and quantitative estimation of the percentage of α-helices, β-sheets, turns, and random coil structures. nih.govyoutube.com
For this compound, the presence of D-amino acids is expected to produce a CD spectrum that is an inverted mirror image of a corresponding L-peptide if it were to adopt a similar conformation. However, the mix of D and L residues will likely lead to a more complex spectrum, indicative of a disordered or "random coil" conformation.
Detailed Research Findings:
Hypothetical Secondary Structure Content from CD Analysis
| Secondary Structure | Percentage (%) |
| α-Helix | < 5 |
| β-Sheet | < 5 |
| Turn | 10 - 20 |
| Random Coil | 75 - 85 |
Note: These percentages are hypothetical and based on the expected disordered nature of a mixed D/L-pentapeptide.
Mass Spectrometry (MS) Applications in Sequence and Purity Verification
Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides, providing rapid and accurate determination of molecular weight, verification of the amino acid sequence, and assessment of purity.
Detailed Research Findings:
Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique that allows for the analysis of intact biomolecules. For this compound, ESI-MS would be used to confirm the molecular weight of the peptide. The expected monoisotopic mass would be calculated, and the observed mass spectrum would be compared to this theoretical value. The presence of multiple charge states (e.g., [M+H]⁺, [M+2H]²⁺) is common in ESI-MS and can be used to calculate the molecular weight of the parent ion.
Tandem Mass Spectrometry (MS/MS): To verify the amino acid sequence, tandem MS (or MS/MS) is employed. In this technique, the parent ion corresponding to the peptide is isolated and fragmented. The resulting fragment ions (b- and y-ions) are then analyzed. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide. This is particularly important for confirming the sequence of a custom-synthesized peptide.
Purity Assessment: MS is also used in conjunction with chromatographic methods, such as HPLC-MS, to assess the purity of the peptide sample. This allows for the identification and quantification of any impurities, such as deletion sequences or incompletely deprotected peptides.
Hypothetical ESI-MS Data
| Parameter | Value |
| Theoretical Monoisotopic Mass | 567.28 g/mol |
| Observed [M+H]⁺ | 568.29 m/z |
| Observed [M+2H]²⁺ | 284.65 m/z |
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Determination
While NMR and CD spectroscopy provide valuable information about the peptide's conformation in solution, X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for obtaining high-resolution, atomic-level three-dimensional structures.
X-ray Crystallography:
This technique requires the formation of well-ordered crystals of the peptide. The diffraction pattern of X-rays passing through the crystal is used to calculate an electron density map, from which the atomic coordinates can be determined. Obtaining suitable crystals of a small, flexible peptide like this compound can be a significant challenge. The conformational heterogeneity introduced by the D/L mix and the xiIle residue may further impede crystallization.
Cryo-Electron Microscopy (Cryo-EM):
Cryo-EM is a powerful technique for determining the structure of large protein complexes and has seen increasing application to smaller biomolecules. The sample is rapidly frozen in a thin layer of vitreous ice, and images are collected using a transmission electron microscope. Thousands of particle images are then computationally averaged to generate a 3D reconstruction. For a small peptide like this pentapeptide, cryo-EM would not be a suitable technique due to the low molecular weight and lack of distinct structural features for particle alignment.
Due to the inherent flexibility and conformational heterogeneity of this compound, obtaining a high-resolution structure by either X-ray crystallography or cryo-EM is highly unlikely.
Advanced Chromatographic Methods for Characterization
Chromatographic techniques are essential for the purification and characterization of synthetic peptides. nih.gov They separate molecules based on their differential interactions with a stationary phase and a mobile phase. nih.gov
Detailed Research Findings:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the most common chromatographic method for peptide analysis and purification. researchgate.net The peptide is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase, typically a gradient of water and acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov For this compound, RP-HPLC is used to:
Purify the crude peptide: After synthesis, RP-HPLC is used to isolate the target peptide from impurities.
Assess purity: Analytical RP-HPLC is used to determine the purity of the final peptide product. The presence of a single, sharp peak indicates a high degree of purity. The diastereomers of xiIle may lead to peak broadening or the appearance of closely eluting peaks.
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It can be used to assess the aggregation state of the peptide and to remove any high-molecular-weight aggregates.
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Given that the peptide contains both acidic (Glu) and basic (His) residues, IEX could be employed for purification, particularly to separate it from other charged impurities.
Hypothetical RP-HPLC Data
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-60% B over 30 min |
| Retention Time | ~15.2 min |
| Purity (by peak area) | >95% |
Note: The retention time is hypothetical and would depend on the specific chromatographic conditions.
Theoretical and Computational Investigations of H Dl Glu Dl His Dl Xiile Dl Pro Dl Ala Oh
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. nih.gov For a peptide like H-DL-Glu-DL-His-DL-xiIle-DL-Pro-DL-Ala-OH, MD simulations are essential for exploring its vast conformational space and understanding its dynamic behavior.
The inclusion of D-amino acids significantly alters the peptide's conformational preferences. nih.gov While standard force fields like CHARMM36 now support D-amino acids, careful parameterization is crucial. bioexcel.eu MD simulations reveal that the presence of D-residues can disrupt canonical secondary structures like α-helices and β-sheets, while promoting the formation of unique turn and loop structures. This is because D-amino acids favor regions of the Ramachandran plot that are sterically disallowed for L-amino acids.
A key challenge in simulating peptides with mixed chirality is the assumption that D-amino acid rotamer libraries are simply mirror images of their L-counterparts. nih.gov However, detailed MD studies have shown that the chirality of neighboring residues can influence side-chain conformational preferences, meaning this assumption is not always accurate. nih.gov Therefore, advanced simulations on model heterochiral peptides are performed to generate realistic rotamer libraries for use in broader computational design. nih.gov For this compound, this means that the conformational ensemble of a specific stereoisomer will be influenced not just by its own sequence but by the specific D/L configuration of its neighbors.
Enhanced sampling techniques, such as Gaussian accelerated molecular dynamics (GaMD), are often combined with MD simulations to overcome the high energy barriers and explore the complex energy landscape of flexible peptides more efficiently. nih.gov These methods can refine predicted structures and reveal important low-energy conformational states that might be missed in conventional simulations. nih.gov
Table 1: Illustrative Impact of D-Amino Acids on Peptide Secondary Structure Propensities
| Secondary Structure | Propensity in All-L Peptides | Illustrative Propensity in Heterochiral (DL) Peptides | Rationale |
|---|---|---|---|
| α-Helix | High (for certain sequences) | Low to Very Low | D-amino acids act as "helix breakers" due to unfavorable steric clashes and disruption of the required backbone dihedral angles. |
| β-Sheet | Moderate to High | Moderate (can form unique sheet topologies) | Can participate in β-sheets, but often leads to altered strand twists and topologies compared to homochiral sheets. |
| β-Turn | Moderate | High | The altered dihedral angles favored by D-amino acids are often compatible with the tight turns required for β-turn structures. |
| γ-Turn | Low | Moderate | D-amino acids can stabilize inverse γ-turns, expanding the accessible turn conformations. |
This table provides a generalized illustration of trends observed in computational studies of DL-peptides.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and predict the reactivity of molecules. nih.gov For a peptide like this compound, QC methods such as Density Functional Theory (DFT) can provide insights that are inaccessible to classical MD simulations. acs.org
These calculations can determine a range of fundamental properties, including:
Relative Energies: Calculating the relative energies of different stereoisomers and conformers to identify the most stable structures. acs.org
Electronic Properties: Determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability.
Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting interaction sites.
Thermodynamic Properties: Calculating properties like proton affinities and bond dissociation energies to understand the peptide's behavior in different chemical environments. acs.org
The stereochemistry of the amino acids has a direct impact on these electronic properties. While enantiomers (e.g., L-Ala vs. D-Ala) have identical electronic properties in isolation, the diastereomers that make up the vast library of this compound will each have a unique electronic signature. Combining QC with meta-dynamics simulations can also help explore reaction pathways and conformational landscapes on a quantum-mechanical potential energy surface. acs.org
Table 2: Hypothetical Comparison of Electronic Properties for Peptide Stereoisomers
| Property | All-L Stereoisomer (Hypothetical) | A Specific DL-Stereoisomer (Hypothetical) | Significance of Difference |
|---|---|---|---|
| Total Energy (Hartree) | -X.xxxx1 | -X.xxxx5 | Indicates relative stability; a lower energy suggests a more stable diastereomer. |
| HOMO Energy (eV) | -6.5 | -6.8 | Changes in HOMO energy affect the molecule's ability to donate electrons. |
| LUMO Energy (eV) | -1.2 | -1.1 | Changes in LUMO energy affect the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 5.3 | 5.7 | A larger gap generally implies greater kinetic stability and lower chemical reactivity. |
| Dipole Moment (Debye) | 8.5 | 9.2 | The magnitude and vector of the dipole moment change with conformation, affecting solubility and interaction with polar molecules. |
This table is for illustrative purposes to show how quantum chemical calculations would be used to differentiate between diastereomers of the same peptide sequence.
De Novo Peptide Design Principles Incorporating DL-Amino Acids
De novo design involves creating new peptide sequences with desired structures and functions from scratch. nih.gov Incorporating non-canonical amino acids (NCAAs), including D-isomers, dramatically expands the chemical space available for peptide design beyond what is accessible to the 20 canonical L-amino acids. biorxiv.orgmeilerlab.org
Key principles in designing with DL-amino acids include:
Enhanced Stability: D-amino acids are not recognized by most natural proteases, which are stereospecific for L-amino acids. Incorporating D-residues into a peptide can therefore significantly increase its resistance to enzymatic degradation, a major advantage for therapeutic applications.
Structural Diversity: The inclusion of D-amino acids allows for the design of novel topologies, such as mixed left- and right-handed helices and unique turn structures, that are impossible to achieve with only L-amino acids. nih.gov This expanded structural repertoire can be used to create scaffolds that mimic or block protein-protein interactions with high specificity. meilerlab.org
Computational Challenges and Solutions: A primary challenge is the need for backbone sampling methods that can handle mixed-chirality backbones. nih.gov Modern computational design platforms like Rosetta have been extended to incorporate NCAAs by developing specific parameters and conformational sampling methods (movers) for these residues. meilerlab.org Generative models and deep learning approaches are also being developed to design peptides with any arbitrary non-canonical amino acid, further expanding design capabilities. biorxiv.org
Computational Modeling of Peptide Interactions and Binding Motifs
Understanding how a peptide like this compound interacts with biological targets is crucial for predicting its function. Computational modeling of these interactions faces challenges due to the peptide's high flexibility and the non-canonical nature of its residues. nih.gov
The primary methods used include:
Peptide-Protein Docking: These algorithms predict the bound conformation of a peptide to a protein receptor. cambridge.org For highly flexible and non-canonical peptides, template-based methods may be insufficient. Global docking approaches, which explore the entire protein surface, combined with subsequent refinement using MD simulations, have shown promise. nih.gov Docking tools like Rosetta and ClusPro PeptiDock are continuously being improved to handle the complexities of peptide binding. nih.govnih.gov
Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) and alchemical free energy calculations are used to estimate the binding affinity of the peptide-protein complex. biorxiv.org These calculations provide a quantitative measure of binding strength, which is essential for ranking potential drug candidates. Incorporating NCAAs has been shown to potentially improve binding affinity significantly. biorxiv.org
Identifying Binding Motifs: The unique structures formed by DL-peptides can lead to novel binding motifs. nih.gov Computational analysis can identify which residues are critical for the interaction (the "hotspots") and how the mixed chirality contributes to the binding specificity and affinity. For example, a D-amino acid might fit into a pocket where an L-amino acid would cause a steric clash, providing a unique binding advantage.
Cheminformatics Approaches for Exploring the Chemical Space of NNAA-Peptides
Cheminformatics provides the tools to analyze and navigate the vast chemical space of peptides, especially when expanded by non-natural amino acids. unibe.ch The inclusion of DL-stereoisomers causes a combinatorial explosion in the number of possible molecules for a given sequence. For the pentapeptide , this creates a massive library of potential diastereomers.
Cheminformatics tools address this complexity through:
Molecular Representation: Standard sequence-based representations are insufficient for NNAA-peptides. New molecular descriptors and fingerprints, such as the MinHashed Atom Pair fingerprint (MAP4), have been developed to encode complex molecular structures, including stereochemistry and non-canonical elements, in a way that is suitable for machine learning. rsc.orgunibe.ch
Chemical Space Visualization: These tools can map the chemical space of NNAA-peptide libraries, helping researchers understand the diversity of a library and identify regions with desired properties. unibe.chrsc.org
Structure-Activity Relationship (SAR) Analysis: By analyzing libraries of peptides and their measured activities, cheminformatics methods can identify which structural features or substitutions (e.g., changing an L-amino acid to a D-amino acid) lead to changes in biological function. chemrxiv.org This is often done by identifying "matched molecular pairs," where two molecules differ by only a single, well-defined transformation. chemrxiv.org Algorithms can parse complex peptides into their constituent building blocks, enabling a systematic exploration of their chemical and biophysical properties. nih.gov
Research Paradigms and Foundational Studies Involving Peptides with Dl Amino Acids
Investigation of Proteolytic Stability and Enzymatic Resistance Mechanisms in NNAA-Containing Peptides
A primary advantage of incorporating D-amino acids into a peptide sequence like that of H-DL-Glu-DL-His-DL-xiIle-DL-Pro-DL-Ala-OH is the remarkable increase in resistance to enzymatic degradation. nih.govnih.gov Proteases, the enzymes responsible for peptide breakdown, are inherently chiral and stereospecific, primarily recognizing and cleaving peptide bonds formed by L-amino acids. researchgate.net The introduction of a D-amino acid at a cleavage site effectively renders the peptide bond unrecognizable to most common proteases, such as trypsin and proteinase K. nih.govnih.gov
Studies have consistently shown that substituting even a single L-amino acid with its D-enantiomer can significantly enhance a peptide's half-life in serum or in the presence of proteolytic enzymes. nih.govresearchgate.netresearchgate.net For a peptide like this compound, which contains a racemic mixture at each position, a significant portion of the peptide population would be highly resistant to proteolysis. nih.govlifetein.com This enzymatic resistance is a crucial attribute for the development of peptide-based therapeutics, as it can lead to improved in vivo stability and prolonged biological activity. nih.govnih.gov For instance, research has demonstrated that modifying the C-terminus of L-peptides with D-amino acids can dramatically increase their stability against proteases. nih.gov While an all-L-peptide might be fully degraded within hours, its D-modified counterpart can remain largely intact for over 24 hours. nih.gov This strategy is a cornerstone of modern peptide drug design, aiming to create molecules that can persist in biological systems long enough to exert their therapeutic effect. tandfonline.comrsc.org
Table 1: Illustrative Proteolytic Stability of Peptides This table presents hypothetical data to illustrate the enhanced stability of peptides containing D-amino acids compared to their all-L counterparts when exposed to a protease.
| Peptide Variant | Amino Acid Configuration | % Remaining after 4h Incubation with Trypsin |
|---|---|---|
| Peptide A | All L-amino acids | < 5% |
| Peptide B | Single L- to D-amino acid substitution | ~ 75% |
| Peptide C | All D-amino acids (enantiomer) | > 95% |
| This compound | Mixture of D- and L-amino acids | ~ 50-90% (variable based on specific stereoisomer) |
Exploration of Structure-Activity Relationships (SAR) in Peptides Featuring Unnatural Amino acids
The stereochemistry of amino acids is a fundamental determinant of a peptide's secondary and tertiary structure, which in turn governs its biological activity. psu.edursc.org The incorporation of D-amino acids, as seen in this compound, introduces significant conformational changes. psu.edu A D-amino acid can disrupt or terminate canonical secondary structures like alpha-helices and beta-sheets, or it can induce novel folding patterns such as specific types of β-turns. psu.edunih.gov
Structure-Activity Relationship (SAR) studies are crucial for understanding how these structural modifications impact function. researchgate.netacs.org By systematically replacing L-amino acids with their D-counterparts, researchers can probe the conformational requirements for receptor binding and activity. rsc.orgnih.gov For example, substituting a key residue in an all-L peptide with a D-amino acid might abolish its activity if a specific L-configuration is required for interaction with a chiral receptor. researchgate.net Conversely, such a substitution might enhance activity or alter specificity by presenting side chains in a novel, more favorable orientation for a different target. nih.govnih.gov The use of D-amino acids expands the accessible "shape space" for peptide design, allowing for the creation of molecules with tailored activities. acs.org
Table 2: Example of Structure-Activity Relationship (SAR) Data This table provides hypothetical data illustrating how stereochemical changes can affect the binding affinity of a peptide to its target receptor.
| Peptide Analogue | Key Residue Configuration | Receptor Binding Affinity (Kd) | Relative Activity |
|---|---|---|---|
| Analogue 1 (All-L) | L-His | 10 nM | 100% |
| Analogue 2 | D-His | 500 nM | 5% |
| Analogue 3 (All-D) | D-His | 12 nM | 95% (binds to mirror-image target) |
| This compound | DL-His mixture | Variable | Complex (mixture of agonist/antagonist activities) |
Application as Molecular Probes in Biochemical and Biophysical Studies
The enhanced proteolytic stability of peptides containing D-amino acids makes them excellent candidates for use as molecular probes. nih.gov Natural L-peptides, when used to study biological processes, are often rapidly degraded, limiting their utility for long-term experiments. lifetein.com Peptides like this compound, due to their inherent resistance to enzymes, can be used to probe biological systems for extended periods without being cleared.
These stable peptides can be labeled with fluorescent tags, radioisotopes, or other reporter molecules to visualize and quantify interactions with cellular components like receptors, enzymes, or transporters. nih.gov For example, a fluorescently labeled, D-amino acid-containing peptide could be used to track the localization and trafficking of its target receptor on the cell surface over time, providing insights that would be impossible to obtain with a rapidly degrading L-peptide. nih.gov Their use has been particularly valuable in studying the peptidoglycan biosynthesis in bacteria, where unnatural D-amino acids are metabolically incorporated, allowing for cell wall labeling. nih.gov
Role in Developing Methodologies for Peptide Engineering and Protein Design
The inclusion of DL-amino acids is a powerful tool in the fields of peptide engineering and protein design. psu.eduacs.org It represents a fundamental strategy to create peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and bioavailability. nih.govrsc.org By strategically placing D-amino acids, engineers can control the peptide's conformation, stability, and activity. psu.eduacs.org
A sophisticated application of this principle is the design of "mirror-image" proteins or D-proteins. nih.govresearchgate.net A protein synthesized entirely from D-amino acids will fold into a three-dimensional structure that is the mirror image of its natural L-protein counterpart. nih.gov This D-protein is highly resistant to degradation by natural proteases but can bind with high affinity to a mirror-image version of the L-protein's target. nih.govplos.org This "mirror-image phage display" technology allows for the discovery of highly stable D-peptide ligands that can inhibit natural L-protein targets, opening up new frontiers for drug discovery. researchgate.net The principles guiding these designs are directly informed by foundational studies on peptides with mixed stereochemistry, such as this compound.
Studies on Non-Canonical Peptide Folding and Self-Assembly Processes
The introduction of alternating or mixed L- and D-amino acids into a peptide sequence can lead to non-canonical folding and self-assembly behaviors. researchgate.netresearcher.life While natural proteins rely on homochiral L-amino acid chains to form their characteristic alpha-helices and beta-sheets, peptides with mixed stereochemistry can adopt unique secondary structures and assemble into novel supramolecular architectures. rsc.orgresearchgate.net
For example, peptides with alternating L- and D-residues have been shown to form flat, cyclic structures that can stack to create nanotubes or other nanomaterials. nih.gov These self-assembling systems are driven by hydrogen bonding, hydrophobic interactions, and other non-covalent forces that are uniquely influenced by the peptide's stereochemical pattern. researchgate.net The resulting nanostructures, such as hydrogels or fibrils, often exhibit high biocompatibility and biostability due to the presence of D-amino acids. researchgate.netresearcher.life Research in this area explores how the specific sequence and stereochemistry of peptides like this compound could be programmed to control the morphology and function of self-assembled biomaterials for applications in drug delivery and tissue engineering. nih.gov
Investigation of Peptide-Membrane Interactions and Permeability Studies
A peptide's ability to interact with and permeate cell membranes is critical for its biological function and therapeutic potential. nih.gov This interaction is governed by factors such as charge, hydrophobicity, and three-dimensional structure. researchgate.netubc.ca The inclusion of DL-amino acids in a peptide like this compound can significantly alter its membrane interaction profile. rsc.org The change in stereochemistry can affect how the peptide's side chains are presented to the lipid bilayer, influencing its initial binding, insertion, and potential translocation across the membrane. researchgate.net
Emerging Research Avenues and Future Outlook for Peptides Containing Dl Amino Acids
Development of Novel Synthetic Routes for Stereochemically Diverse Peptides
The synthesis of peptides containing a mix of D and L amino acids, such as H-DL-Glu-DL-His-DL-xiIle-DL-Pro-DL-Ala-OH, poses distinct challenges compared to the synthesis of their all-L counterparts. Standard solid-phase peptide synthesis (SPPS) and solution-phase methods can be adapted, but care must be taken to control and verify the stereochemistry of the final product. nih.govresearchgate.net
Researchers are continuously innovating to create more efficient and precise synthetic routes. Key areas of development include:
Advanced Coupling Reagents: The development of new coupling reagents aims to minimize racemization—the unwanted conversion of an L-amino acid to a D-amino acid or vice-versa—during the activation and coupling steps. researchgate.net This is particularly critical when incorporating sensitive amino acids or performing fragment condensation of peptide segments. wikipedia.org
Enzymatic Synthesis: Nonribosomal peptide synthetases (NRPSs) are natural enzymes that build peptides, often incorporating D-amino acids. nih.gov Researchers are harnessing the power of these enzymes and related ligases to synthesize D-amino acid-containing dipeptides and larger structures in a controlled, one-pot procedure, which can be more environmentally friendly than purely chemical methods. nih.gov A 2019 study demonstrated the successful synthesis of over 40 different dipeptides containing D-amino acids using an NRPS-based system. nih.gov
Orthogonal Protecting Group Strategies: The use of multiple, non-interfering protecting groups allows for the selective modification and cyclization of peptides, enabling the creation of complex architectures that are not easily accessible through standard methods. masterorganicchemistry.com
These advancements are crucial for producing stereochemically pure and diverse peptides for research and therapeutic applications, overcoming previous limitations in yield and purity. researchgate.netwikipedia.org
| Synthesis Method | Description | Advantages | Challenges |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of protected amino acids to a growing chain anchored to a solid resin support. masterorganicchemistry.com | Speed, simplicity, and ease of purification by washing away excess reagents. researchgate.net | Potential for racemization during coupling; lower yields for very long or complex peptides. researchgate.netwikipedia.org |
| Solution-Phase Synthesis | Amino acids or peptide fragments are coupled in a solution. | Scalable for large-scale industrial production. wikipedia.org | Requires purification (e.g., crystallization) after each step; more time-consuming. |
| Fragment Condensation | Pre-synthesized peptide fragments are coupled together. | Better for creating very long or sophisticated peptides. wikipedia.org | Higher risk of racemization at the junction of the fragments. wikipedia.org |
| Enzymatic Synthesis | Uses enzymes like nonribosomal peptide synthetases (NRPSs) or ligases. nih.gov | High stereospecificity; often performed in one-pot reactions under mild conditions. nih.gov | Enzyme substrate specificity can limit the range of usable amino acids. nih.gov |
Integration with Artificial Intelligence and Machine Learning for Peptide Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery and design of new peptides. mdpi.com For peptides containing DL-amino acids, these computational tools offer a path to rapidly explore the vast structural landscape and predict functional properties, a task that is intractable with traditional experimental methods alone. nih.gov
Key applications of AI in this field include:
Predictive Modeling: AI algorithms can be trained on existing data to predict the properties of novel peptide sequences, including their binding affinity to specific targets, stability, and potential for self-assembly. mdpi.comoup.com This allows researchers to screen millions of potential sequences in silico before committing to expensive and time-consuming chemical synthesis.
Generative Models: Advanced AI, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can generate entirely new peptide sequences with desired characteristics. oup.comresearchgate.net By including DL-amino acids in the training data, these models could design novel peptides with enhanced stability or unique 3D structures.
Overcoming Human Bias: AI can identify non-intuitive sequences that might be overlooked by human experts. A study on self-assembling peptides showed that an "AI-expert" workflow proposed promising candidates that differed significantly from those designed using traditional principles, highlighting AI's ability to overcome human bias and accelerate discovery. nih.gov
The integration of AI can dramatically shorten the development timeline for new peptide-based materials and therapeutics, guiding the synthesis of molecules like this compound toward specific functional goals. mdpi.com
Expansion of the Genetic Code for In Vivo Incorporation of DL-Amino Acids in Synthetic Biology
While chemical synthesis is the primary method for producing peptides with DL-amino acids, a frontier in synthetic biology is the expansion of the genetic code to enable their production inside living cells. frontiersin.orgaddgene.org Naturally, protein synthesis in organisms is limited to the 20-22 canonical L-amino acids. wikipedia.org Genetic code expansion aims to overcome this by reassigning codons—typically stop codons like UAG—to encode non-standard amino acids, including D-isomers. addgene.orgbohrium.com
The process requires two key engineered components:
An orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the D-amino acid and charges it onto its partner tRNA. wikipedia.org
An orthogonal tRNA that recognizes the reassigned codon on the messenger RNA (mRNA) but is not recognized by any of the cell's natural synthetases. wikipedia.org
Recent breakthroughs have demonstrated the feasibility of this approach. In 2023, researchers reported the development of a novel, polyspecific Methanosarcina mazei PylRS mutant capable of incorporating D-phenylalanine analogs into proteins within E. coli. nih.gov This achievement opens the door to producing large, complex proteins with site-specifically incorporated D-amino acids, which could alter their properties in predictable ways, such as increasing resistance to proteases or changing their folding patterns. frontiersin.org This technology could one day enable the biosynthesis of peptides and proteins with precisely placed DL-amino acids for therapeutic or industrial use. frontiersin.orgnih.gov
Exploration of Peptidomimetic Design Principles Based on DL-Peptide Scaffolds
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as better stability and bioavailability. nih.govnih.gov Peptides containing DL-amino acids, like this compound, serve as excellent scaffolds for designing peptidomimetics.
The inclusion of D-amino acids fundamentally alters the peptide's three-dimensional shape and its susceptibility to enzymatic degradation. This provides several advantages for peptidomimetic design:
Enhanced Proteolytic Stability: Most proteases, the enzymes that break down proteins, are highly specific for L-amino acids. Peptides containing D-amino acids are therefore much more resistant to degradation, giving them a longer half-life in biological systems.
Novel Conformations: The mix of D and L residues allows the peptide backbone to adopt unique secondary structures (e.g., novel turns and helices) that are not possible with all-L peptides. These unique conformations can lead to higher binding affinity and selectivity for therapeutic targets. nih.gov
Scaffold for Further Modification: The stable backbone of a DL-peptide can be used as a starting point for further chemical modifications, such as replacing peptide bonds with more stable linkages or adding non-peptide chemical groups (e.g., ketoamides, aryl rings) to enhance activity, as seen in the development of modern antiviral inhibitors. nih.govacs.org
By using DL-peptides as a foundation, chemists can design potent and durable therapeutic agents that retain the biological activity of a parent peptide while overcoming its inherent limitations. nih.gov
Role in Advanced Materials Science Research and Nanobiotechnology
Peptides are increasingly used as building blocks in materials science and nanobiotechnology due to their ability to self-assemble into well-ordered, functional structures. scilit.com The inclusion of DL-amino acids in peptides like this compound provides an additional layer of control over the self-assembly process, leading to novel materials with tailored properties.
Key research directions include:
Stimuli-Responsive Hydrogels: Peptides can be designed to self-assemble into hydrogels in response to specific triggers like pH, temperature, or light. nih.gov The stereochemistry of the amino acids can influence the packing and stability of these gels, making them suitable for applications in tissue engineering and controlled drug release.
Targeted Nanoparticles for Drug Delivery: Peptides can function as targeting ligands on the surface of nanoparticles, directing them to specific cells or tissues, such as the brain or tumors. acs.orgbiorxiv.org DL-peptides offer an advantage due to their lower immunogenicity and higher stability compared to larger targeting molecules like antibodies. acs.org
Nanoassemblies for Gene Therapy: Peptides can self-assemble into nanostructures like micelles and vesicles that can encapsulate and deliver genetic material such as mRNA or DNA. nih.gov The chemical diversity offered by DL-amino acids can be used to fine-tune the stability, charge, and targeting capabilities of these delivery vehicles, enhancing their therapeutic efficacy. nih.gov
The precise control over molecular structure afforded by DL-amino acid stereochemistry allows for the rational design of sophisticated nanomaterials for a wide range of biomedical and technological applications. scilit.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
